

FT-IR Analysis of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide

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Compound of Interest

Compound Name: 9-(4-Nitrophenyl)-9H-carbazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for **9-(4-Nitrophenyl)-9H-carbazole**. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole derivatives. This document presents a detailed comparison with related compounds, a comprehensive experimental protocol for FT-IR analysis, and a visual representation of the analytical workflow.

Comparative Analysis of FT-IR Data

The FT-IR spectrum of **9-(4-Nitrophenyl)-9H-carbazole** is characterized by the vibrational modes of its constituent functional groups: the carbazole moiety and the nitrophenyl substituent. To facilitate a clear understanding of its spectral features, the following table compares the expected characteristic absorption bands of **9-(4-Nitrophenyl)-9H-carbazole** with the experimentally determined peaks for carbazole and the closely related N-phenylcarbazole.

Functional Group Vibration	Carbazole (cm ⁻¹)	N-Phenylcarbazole (cm ⁻¹)	9-(4- Nitrophenyl)-9H- carbazole (Expected, cm ⁻¹)
N-H Stretch	~3419	N/A	N/A
Aromatic C-H Stretch	~3051	Present	~3100-3000
Asymmetric NO ₂ Stretch	N/A	N/A	~1550-1475[1]
Symmetric NO ₂ Stretch	N/A	N/A	~1360-1290[1]
Aromatic C=C Stretch	~1600, ~1450	Present	~1600-1450
C-N Stretch	~1327	Present	~1350-1250
Out-of-plane N-H Bend	~727	N/A	N/A
Out-of-plane C-H Bend	Present	Present	~850 (due to 1,4- disubstitution)

Key Observations:

- Absence of N-H Vibrations: Unlike the parent carbazole, **9-(4-Nitrophenyl)-9H-carbazole**, being an N-substituted derivative, will not exhibit the characteristic N-H stretching and bending vibrations.[2]
- Presence of Nitro Group Vibrations: The most distinct features in the spectrum of **9-(4-Nitrophenyl)-9H-carbazole** arise from the nitro group. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]
- Aromatic C-H and C=C Vibrations: The presence of multiple aromatic rings in the molecule will result in characteristic C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

- C-N Stretching: The stretching vibration of the C-N bond connecting the carbazole nitrogen to the nitrophenyl group is anticipated in the $1350\text{-}1250\text{ cm}^{-1}$ region.
- Out-of-plane Bending: The substitution pattern on the phenyl ring (para-substitution) is expected to give rise to a characteristic out-of-plane C-H bending vibration around 850 cm^{-1} .

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like **9-(4-Nitrophenyl)-9H-carbazole** using the KBr pellet method.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Infrared lamp (for drying)
- Spatula
- **9-(4-Nitrophenyl)-9H-carbazole** sample
- Potassium bromide (KBr), spectroscopy grade, dried

Procedure:

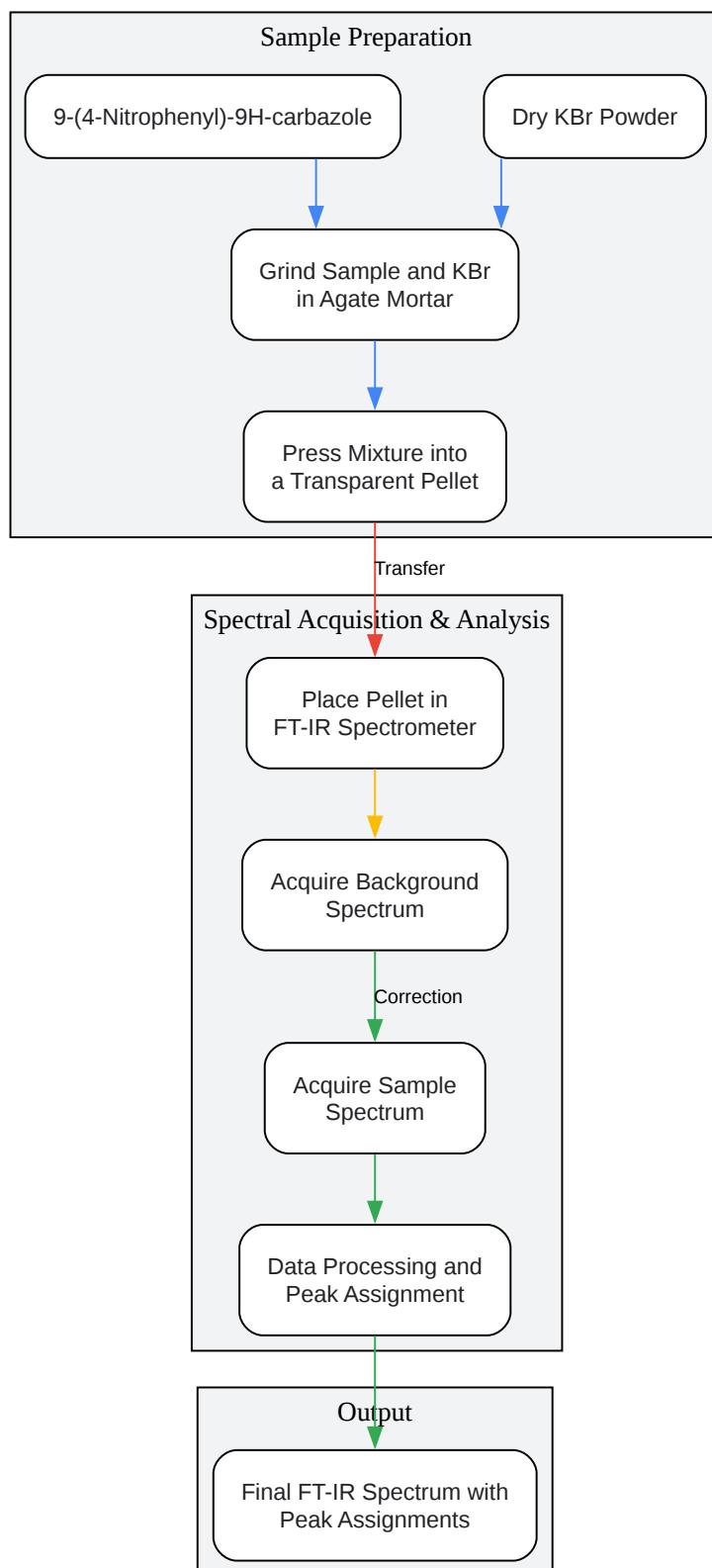
- Sample Preparation:
 - Place approximately 1-2 mg of the **9-(4-Nitrophenyl)-9H-carbazole** sample into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
 - Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared

radiation.

- Pellet Formation:
 - Carefully transfer the powdered mixture into the collar of a clean and dry pellet-forming die.
 - Ensure the surface of the powder is level.
 - Place the plunger into the die and transfer the assembly to a hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
 - Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm^{-1} . A sufficient number of scans should be co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Analysis:
 - Process the acquired spectrum to identify the positions (in cm^{-1}) and intensities of the absorption bands.
 - Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its identity and purity.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of **9-(4-Nitrophenyl)-9H-carbazole**.



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